REACTION_CXSMILES
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C(OC(=O)[NH:10][CH2:11][CH2:12][C:13]1[O:14][C:15]([CH2:18][CH3:19])=[CH:16][N:17]=1)C1C=CC=CC=1.Cl>C(O)C.[Pd]>[CH2:18]([C:15]1[O:14][C:13]([CH2:12][CH2:11][NH2:10])=[N:17][CH:16]=1)[CH3:19]
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Name
|
|
Quantity
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0.41 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)OC(NCCC=1OC(=CN1)CC)=O
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Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
0.041 g
|
Type
|
catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The reaction mixture is filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Name
|
|
Type
|
product
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Smiles
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C(C)C1=CN=C(O1)CCN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |